molecular formula C6H16Cl2N2 B2365978 N-Ethyl-1-methylazetidin-3-amine dihydrochloride CAS No. 2155855-40-4

N-Ethyl-1-methylazetidin-3-amine dihydrochloride

Cat. No. B2365978
CAS RN: 2155855-40-4
M. Wt: 187.11
InChI Key: JTCHAOIZYFWPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-methylazetidin-3-amine dihydrochloride, also known as AET or Ethyl-MEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AET is a synthetic analog of the neurotransmitter acetylcholine, which plays a crucial role in the nervous system's functioning.

Scientific Research Applications

Synthesis Processes

  • N-Ethyl-1-methylazetidin-3-amine dihydrochloride is involved in the synthesis of various chemical compounds. For instance, it's used as a key intermediate in the preparation of premafloxacin, an antibiotic with applications in veterinary medicine. The synthesis involves a stereoselective process, including asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Reactivity in Chemical Transformations
2. This compound plays a role in the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. The primary amine analogues of derivatives are time-dependent but reversible inhibitors of MAO-B. It's shown that the reaction leading to irreversible enzyme adduct formation can be reversed by temperature changes, which is significant for understanding the stereoelectronic effects on enzyme adducts caused by N-methylation (Ding & Silverman, 1993).

Role in Antimicrobial and Anticancer Activities
3. N-Ethyl-1-methylazetidin-3-amine dihydrochloride derivatives have been studied for their potential in antimicrobial and anticancer activities. For example, pyrazole derivatives containing this compound show significant biological activity against breast cancer and microbes (Titi et al., 2020).

Electrochemical Applications
4. The compound is also used in electrochemical synthesis processes. An efficient electrochemical synthesis from acetylenic amines and carbon dioxide has been achieved using solutions containing this amine. This method avoids the use of toxic chemicals and catalysts, marking an advancement in eco-friendly chemical synthesis (Feroci et al., 2005).

Contribution to Pharmaceutical Research
5. In pharmaceutical research, N-Ethyl-1-methylazetidin-3-amine dihydrochloride is used for the synthesis of various pharmaceutical intermediates. It has been involved in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which exhibit notable antitumor activities (Chu De-qing, 2011).

properties

IUPAC Name

N-ethyl-1-methylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCHAOIZYFWPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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